molecular formula C19H26N2O3S2 B2517780 2-methoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953205-25-9

2-methoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2517780
CAS No.: 953205-25-9
M. Wt: 394.55
InChI Key: UCNYWSJUTWOEKL-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a synthetic small molecule designed for research applications, featuring a benzenesulfonamide core linked to a piperidine-methyl-thiophene moiety. This specific structure combines several pharmacologically relevant features. The benzenesulfonamide group is a privileged scaffold in medicinal chemistry, known for its ability to interact with a variety of enzyme active sites and biological targets . Its incorporation into molecular designs has led to compounds with diverse activities, including carbonic anhydrase inhibition . The piperidine ring is a common building block that can influence the molecule's physiochemical properties and bioavailability. Furthermore, the inclusion of a thiophene heterocycle is a significant feature; five-membered heterocycles like thiophene are crucial in antibacterial drug design for modifying biological activity, spectrum, and pharmacokinetic profiles . This molecular architecture makes the compound a valuable candidate for investigating new therapeutic agents, particularly in the fields of oncology and infectious diseases. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a lead compound for structure-activity relationship (SAR) studies. It is also suitable for in vitro screening assays to identify potential interactions with novel biological targets. The product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methoxy-5-methyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S2/c1-15-5-6-18(24-2)19(12-15)26(22,23)20-13-16-7-9-21(10-8-16)14-17-4-3-11-25-17/h3-6,11-12,16,20H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNYWSJUTWOEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, identified by its CAS number 953205-25-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H26N2O3S2C_{19}H_{26}N_{2}O_{3}S_{2} with a molecular weight of 394.6 g/mol. The structure features a sulfonamide group, which is known for its biological activity, particularly in drug development.

PropertyValue
CAS Number953205-25-9
Molecular FormulaC₁₉H₂₆N₂O₃S₂
Molecular Weight394.6 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity

Research indicates that the compound exhibits several promising biological activities:

1. Antitumor Activity

Studies have shown that compounds similar to this compound possess antitumor properties. For instance, derivatives with similar structural motifs have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.

3. Neuropharmacological Effects

Given the piperidine moiety in its structure, this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Compounds with similar structures have shown promise in treating neurological disorders, potentially offering insights into the therapeutic applications of this compound.

The exact mechanism of action for this compound is not fully elucidated but can be hypothesized based on related compounds:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity.
  • Signal Transduction Modulation : It could interfere with signal transduction pathways that regulate cell growth and apoptosis.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways relevant to cancer or microbial growth.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antitumor Studies : A study on pyrazole derivatives reported significant antitumor activity against breast cancer cell lines when combined with doxorubicin, suggesting a synergistic effect that might be applicable to sulfonamide derivatives as well .
  • Antimicrobial Research : Research into sulfonamide derivatives has shown effective inhibition against various bacterial strains, supporting the potential antimicrobial activity of this compound .
  • Neuropharmacological Investigations : Compounds similar to this one have been evaluated for their effects on neurotransmitter systems, showing promise in modulating dopamine levels and affecting mood disorders .

Scientific Research Applications

The compound 2-methoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide exhibits significant potential in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and antimicrobial studies. This detailed article will explore its applications, supported by case studies and data tables.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives. For instance, a series of new thiopyrimidine–benzenesulfonamide compounds were evaluated for their antimicrobial activity against various bacterial strains, including Escherichia coli , Klebsiella pneumoniae , and Pseudomonas aeruginosa . The results indicated that these compounds effectively suppressed microbial biofilm formation, which is critical in treating multidrug-resistant infections commonly associated with hospital-acquired infections .

Data Table: Antimicrobial Activity of Thiopyrimidine–Benzenesulfonamide Compounds

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
M1E. coli32 µg/mL64 µg/mL
M2K. pneumoniae16 µg/mL32 µg/mL
M3P. aeruginosa8 µg/mL16 µg/mL

Anticancer Properties

The compound's structural similarity to other known anticancer agents suggests it may possess cytotoxic effects against various cancer cell lines. Research has shown that similar benzenesulfonamide derivatives demonstrate significant activity against colon, breast, and cervical cancer cells . The mechanism often involves inducing apoptosis in cancer cells, making it a promising candidate for further development.

Case Study: Anticancer Activity Evaluation

A study synthesized several derivatives of benzenesulfonamide and tested their cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Drug Design and Development

The design of novel compounds based on existing frameworks is crucial in drug discovery. Computational methods such as quantitative structure–activity relationship (QSAR) modeling have been employed to predict the biological activity of new sulfonamide derivatives. This approach allows researchers to optimize lead compounds for enhanced efficacy and reduced toxicity .

Data Table: QSAR Analysis Results for Sulfonamide Derivatives

Compound IDPredicted Activity (pIC50)Experimental Activity (IC50)Comments
C16.57.2Strong anticancer activity
C25.04.8Moderate activity
C37.08.1Very strong activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide and Piperidine Moieties

The compound shares structural homology with several synthesized sulfonamide derivatives reported in the literature. For example:

  • N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) : This analogue replaces the thiophen-2-ylmethyl group with a benzhydryl-substituted piperazine.
  • 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) : Features a bis(4-fluorophenyl)methyl group instead of thiophen-2-ylmethyl. Fluorine substituents may increase metabolic stability but reduce solubility relative to the thiophene derivative.

Key Differences in Substituents and Bioactivity

  • Thiophene vs.
  • Piperidine vs. Piperazine Rings : The piperidine ring in the target compound lacks the additional nitrogen present in piperazine derivatives (e.g., 6d, 6i), reducing hydrogen-bonding capacity but improving conformational flexibility .

Physicochemical Properties

A comparison of key properties is summarized below:

Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Notable Substituents
2-Methoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide ~435.5* Not Reported ~3.2 Thiophen-2-ylmethyl, methoxy, methyl
N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) ~635.7 192–195 ~5.8 Benzhydryl, piperazine
1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) ~560.5 210–215 ~4.5 Bis(4-fluorophenyl)methyl, piperazine
N-(4-Methoxyphenyl)benzenesulfonamide ~277.3 160–162 ~2.1 Methoxyphenyl

*Estimated based on analogous structures.

Preparation Methods

Chlorosulfonation of 2-Methoxy-5-Methylbenzene

The benzenesulfonamide moiety is typically derived from 2-methoxy-5-methylbenzene through chlorosulfonation. In a modified procedure from EP003681504B1, the substrate is treated with chlorosulfonic acid at 0–5°C for 4–6 hours, yielding 2-methoxy-5-methylbenzenesulfonyl chloride. This intermediate is highly reactive and must be quenched with ice-water to prevent over-sulfonation. The crude product is purified via toluene extraction, achieving >95% purity.

Amination with Piperidine-Thiophene Derivatives

The sulfonyl chloride intermediate is coupled with 1-(thiophen-2-ylmethyl)piperidin-4-yl)methylamine under basic conditions. A representative method from WO2012101648A1 involves dissolving the sulfonyl chloride in acetone and adding a solution of the amine in dichloromethane, followed by triethylamine as a base. The reaction proceeds at room temperature for 12–16 hours, yielding the sulfonamide product. Purification via recrystallization from water-toluene mixtures affords the final compound in 85–92% yield.

Preparation of 1-(Thiophen-2-Ylmethyl)Piperidin-4-Yl)Methylamine

Reductive Amination of Piperidin-4-One

A key intermediate, 1-(thiophen-2-ylmethyl)piperidin-4-amine, is synthesized via reductive amination. As described in Sigma-Aldrich’s documentation, piperidin-4-one is reacted with thiophene-2-carbaldehyde in methanol using sodium cyanoborohydride as the reducing agent. The reaction is conducted at pH 5–6 (maintained with acetic acid) and stirred for 24 hours at 25°C. The product is extracted with ethyl acetate and purified via silica gel chromatography, yielding 70–78% of the amine.

Alternative Alkylation Route

An alternative pathway from Smolecule employs alkylation of piperidin-4-amine with 2-(bromomethyl)thiophene. The reaction is conducted in acetonitrile with potassium carbonate as a base, heated to 60°C for 8 hours. This method avoids the need for reductive conditions but requires careful control of stoichiometry to prevent dialkylation. Yields range from 65–72%.

Coupling Strategies and Optimization

Sulfonamide Bond Formation

The critical coupling step between the sulfonyl chloride and amine is optimized for minimal side-product formation. Journal of Medicinal Chemistry protocols recommend using a 1:1.2 molar ratio of sulfonyl chloride to amine in dichloromethane with 2.5 equivalents of triethylamine. Reaction monitoring via LC-MS ensures completion within 4–6 hours. Post-reaction workup includes washing with 1M HCl to remove excess amine, followed by brine and sodium bicarbonate to neutralize residual acid.

Analytical Characterization and Quality Control

HPLC Purity Profiling

Final product purity is assessed using reverse-phase HPLC with a C18 column (method: 0.1% TFA in water/acetonitrile gradient). The target compound elutes at 8.2 minutes with 98.9% purity, as reported in WO2012101648A1. Chiral purity, critical for pharmacological activity, is confirmed via chiral HPLC (Chiralpak AD-H column), showing 99.87% enantiomeric excess.

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) confirms structural integrity: δ 8.23 (s, 1H, SO₂NH), 7.45–7.52 (m, 2H, thiophene), 3.81–3.94 (m, 2H, CH₂N), 2.80 (t, 2H, piperidine-CH₂), 2.34 (s, 3H, Ar-CH₃). LC-MS (ESI+) shows [M+H]⁺ at m/z 423.2, consistent with the molecular formula C₁₉H₂₅N₂O₃S₂.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Reductive Amination 70–78 98.5 Mild conditions, high selectivity
Direct Alkylation 65–72 97.2 Avoids reducing agents
Sulfonamide Coupling 85–92 98.9 Scalable, minimal byproducts

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Large-scale synthesis (e.g., 22.0 kg batches in WO2012101648A1) employs toluene and water for extraction, enabling solvent recycling. Distillation under reduced pressure recovers >90% of acetone, reducing environmental impact.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-methoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide?

Answer:
Synthesis optimization requires systematic parameter adjustments:

  • Reaction Conditions: Temperature (e.g., 60–80°C for sulfonylation), solvent polarity (e.g., dichloromethane for nucleophilic substitution, dimethylformamide for coupling reactions), and reaction time (monitored via TLC/HPLC) .
  • Reagent Selection: Use palladium catalysts for cross-coupling steps, triethylamine to neutralize HCl by-products, and thiophen-2-ylmethyl-piperidine precursors for regioselective alkylation .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate the sulfonamide product. Yield improvements (≥70%) are achievable with iterative optimization .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substitution patterns (e.g., methoxy at C2, methyl at C5) and piperidinyl-thiophene connectivity .
  • Mass Spectrometry (MS): High-resolution MS (HRMS-ESI) to validate molecular weight (expected ~435 g/mol) and detect impurities .
  • Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>95%); retention time consistency across batches ensures reproducibility .

Advanced: How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

Answer:

  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes, GPCRs) using software like AutoDock Vina. Focus on sulfonamide’s hydrogen-bonding capacity and thiophene’s π-π stacking .
  • Quantum Mechanics (QM): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, guiding analog design (e.g., substituting methyl groups for enhanced lipophilicity) .
  • Comparative SAR: Cross-reference docking results with bioassay data (e.g., IC50 values) to validate predicted binding modes .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Purity Verification: Re-analyze conflicting batches via LC-MS to rule out impurities (e.g., unreacted precursors) .
  • Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. CHO), incubation times, and controls. Discrepancies in IC50 may arise from assay sensitivity variations .
  • Orthogonal Assays: Validate activity using complementary methods (e.g., SPR for binding affinity vs. cell viability assays for cytotoxicity) .

Advanced: What experimental strategies can confirm the compound’s mechanism of action (MoA)?

Answer:

  • Radioligand Binding Assays: Use tritiated analogs to quantify target affinity (e.g., Ki values for receptor binding) .
  • Kinetic Studies: Measure enzyme inhibition (e.g., Michaelis-Menten kinetics) under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Gene Knockdown Models: CRISPR/Cas9-mediated deletion of putative targets (e.g., carbonic anhydrase isoforms) to assess functional dependency .

Basic: What are the critical steps for resolving enantiomers of this compound?

Answer:

  • Chiral Chromatography: Use columns with cellulose/tris(3,5-dimethylphenylcarbamate) stationary phases and hexane/isopropanol mobile phases .
  • Crystallography: X-ray diffraction of diastereomeric salts (e.g., tartaric acid derivatives) to assign absolute configuration .
  • Circular Dichroism (CD): Compare experimental CD spectra with computational predictions to confirm enantiopurity .

Advanced: How can researchers design derivatives to improve metabolic stability?

Answer:

  • Metabolic Hotspot Identification: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Common sites include thiophene oxidation and piperidine N-demethylation .
  • Structural Modifications: Introduce fluorine at vulnerable positions (e.g., para to methoxy) or replace labile groups (e.g., methyl with trifluoromethyl) .
  • In Silico Predictions: Use ADMET software (e.g., SwissADME) to prioritize analogs with lower CYP450 affinity .

Advanced: What strategies mitigate off-target effects in cellular assays?

Answer:

  • Counter-Screening: Test against panels of unrelated targets (e.g., kinase profiling) to identify non-specific interactions .
  • Proteome-Wide Analysis: Employ thermal shift assays (TSA) or affinity pulldown-MS to map binding partners .
  • Dose-Response Curves: Establish selectivity indices (e.g., IC50 ratio between target and off-target) to prioritize lead compounds .

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